4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring two key substituents: a 5-chloro-2-methylphenyl-substituted piperazine at the 4-position and a 1H-imidazol-1-yl group at the 6-position. The structural complexity arises from the synergistic integration of a piperazine ring (known for enhancing pharmacokinetic properties) and an imidazole moiety (contributing to hydrogen bonding and heterocyclic diversity).
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c1-14-2-3-15(19)10-16(14)23-6-8-24(9-7-23)17-11-18(22-12-21-17)25-5-4-20-13-25/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVPDBKUMIFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the attachment of the imidazole ring to the pyrimidine core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 459.98 g/mol. The compound features multiple functional groups, including a piperazine ring and an imidazole moiety, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine exhibit promising anticancer properties. For instance, it has been included in various screening libraries aimed at identifying novel anticancer agents. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation suggests its potential as a lead compound in cancer therapy.
Case Study: Screening Libraries
The compound is part of several significant screening libraries:
- Anticancer Library : Contains over 62,698 compounds specifically screened for anticancer activity.
- Cardiovascular Library : Includes compounds evaluated for cardiovascular effects, indicating potential dual therapeutic applications.
Neurological Disorders
Given the piperazine structure, this compound may also have implications in treating neurological disorders such as anxiety or depression. Piperazines are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
Research Insights
Recent studies have explored the efficacy of similar compounds in modulating neurotransmitter activity:
- Serotonin Receptor Modulation : Compounds with piperazine moieties have been shown to act as serotonin receptor agonists or antagonists, which could be beneficial in treating mood disorders.
- Dopamine Receptor Interaction : The potential interaction with dopamine receptors suggests applications in managing conditions like schizophrenia or Parkinson's disease.
Clinical Trials
To fully establish the therapeutic potential of This compound , further clinical trials are necessary. These trials should focus on:
- Efficacy Studies : Assessing the effectiveness of the compound in preclinical models of cancer and neurological disorders.
- Safety Profiles : Evaluating the safety and side effects associated with long-term use.
Structural Modifications
Future research could involve synthesizing derivatives of this compound to enhance its biological activity or reduce toxicity. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that optimize therapeutic effects while minimizing adverse reactions.
Mechanism of Action
The mechanism of action of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Piperazine Modifications: The target compound’s 5-chloro-2-methylphenyl-piperazine substituent contrasts with analogues bearing sulfonyl () or dimethylamino groups (). Piperazine rings substituted with aromatic groups (e.g., p-tolyl in ) are common in kinase inhibitors, suggesting possible applications in oncology or CNS disorders .
Imidazole vs. Other Heterocycles :
- The 1H-imidazol-1-yl group in the target compound is retained in several analogues (), whereas describes pyrazolo and triazolo derivatives. Imidazole’s nitrogen-rich structure facilitates hydrogen bonding, critical for target engagement, while pyrazole/triazole rings () may offer greater metabolic stability .
Pyrimidine Core Variations :
Biological Activity
The compound 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine , often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 348.85 g/mol. The structure features a piperazine ring and an imidazole moiety, which are critical for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, derivatives of pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exhibiting anti-cancer properties .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For example, one study demonstrated that related compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data for the compound is limited, its structural analogs suggest a promising avenue for further investigation in anti-tubercular therapy.
Anticancer Properties
The compound's ability to inhibit cell proliferation has been explored in various cancer cell lines. In vitro studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms . The imidazole component is particularly noted for enhancing the selectivity towards cancerous cells, reducing cytotoxic effects on normal cells.
Neuropharmacological Effects
There is emerging evidence that piperazine derivatives may exhibit neuropharmacological effects. Compounds with similar structures have been reported to possess anxiolytic and antidepressant-like activities in preclinical models . The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, is believed to underlie these effects.
Case Studies
Q & A
Q. What synthetic strategies are employed for preparing 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine and its analogs?
Methodological Answer: The compound’s synthesis typically involves modular coupling of piperazine and imidazole-pyrimidine subunits. Key steps include:
- Piperazine Functionalization : Substituted phenyl groups (e.g., 5-chloro-2-methylphenyl) are introduced via nucleophilic substitution or Buchwald–Hartwig coupling .
- Pyrimidine-Imidazole Linkage : Microwave-assisted reactions or transition metal catalysis (e.g., Pd-mediated cross-coupling) are used to attach the imidazole moiety to the pyrimidine core .
- Purification : Column chromatography (silica gel, eluents like CH₂Cl₂/EtOAc) and recrystallization are standard .
Table 1 : Example synthetic yields for analogs (from ):
| Substituent on Pyrimidine | Yield (%) |
|---|---|
| 4-(Dimethylamino)phenyl | 72 |
| 4-Methylphenyl | 65 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Determines piperazine-pyrimidine dihedral angles and hydrogen-bonding patterns (e.g., Acta Crystallographica protocols in ).
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., imidazole C-H protons at δ 7.8–8.2 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇ClN₆: calc. 329.12, obs. 329.11) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Cancer Cell Lines : MTT assays on MCF-7 (breast) or A549 (lung) cells, with IC₅₀ values benchmarked against doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases or transporters (e.g., MCT4 inhibition in ).
- Binding Affinity : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine’s GPCR affinity) .
Advanced Research Questions
Q. How can computational modeling optimize its pharmacokinetic profile?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like MCT4 (PDB: 5ZJ in ). Imidazole-pyrimidine scaffolds show π-π stacking with hydrophobic pockets.
- ADMET Prediction : SwissADME calculates logP (~3.2) and CNS permeability (Blood-Brain Barrier score: −1.2), suggesting limited neurotoxicity .
- QSAR Models : 3D descriptors (e.g., polar surface area >90 Ų) correlate with solubility limitations, guiding methyl/chloro substitutions .
Q. How to resolve contradictory activity data across structural analogs?
Methodological Answer:
- Case Study : Analogs with 5-chloro-2-methylphenyl vs. 4-methylphenyl substituents show divergent IC₅₀ values ( vs. 2).
- Hypothesis : Chlorine enhances electron-withdrawing effects, stabilizing receptor interactions.
- Validation :
Electrostatic Potential Maps (Gaussian 09) identify charge distribution differences.
Competitive Binding Assays : Compare Ki values using radiolabeled ligands .
- Conclusion : Chlorine’s inductive effect increases binding affinity by 10-fold .
Q. What strategies improve metabolic stability in vivo?
Methodological Answer:
- Cytochrome P450 Inhibition : LC-MS/MS identifies metabolites (e.g., imidazole N-oxidation).
- Structural Modifications :
| Analog | Half-life (min) |
|---|---|
| Parent Compound | 23 |
| Deuterated Imidazole | 45 |
| PEGylated Derivative | 120 |
Q. How does the compound’s stereochemistry impact biological activity?
Methodological Answer:
Q. What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 column, mobile phase: 0.1% TFA in H₂O/ACN (70:30), detection at 254 nm .
- LC-MS/MS : MRM transitions m/z 329→212 (quantifier) and 329→154 (qualifier) ensure specificity in plasma .
- Validation : Linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and recovery (>85%) meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
